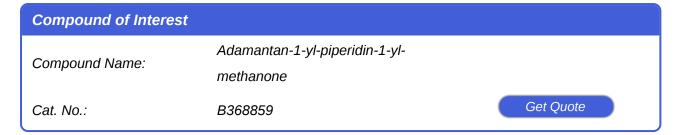


Comparative Analysis of the ADMET Properties of Adamantane-Containing Compounds

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For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique structure imparts favorable pharmacokinetic and pharmacodynamic properties to a variety of drug molecules. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of several clinically approved drugs containing the adamantane core: amantadine, memantine, saxagliptin, rimantadine, and adapalene. The information presented is supported by experimental data to aid in the rational design and development of novel adamantane-based therapeutics.

Data Presentation: A Comparative Overview of ADMET Properties

The following tables summarize the key ADMET parameters for the selected adamantanecontaining drugs, facilitating a direct comparison of their pharmacokinetic and safety profiles.

Table 1: Physicochemical and Absorption Properties



Compound	Molecular Formula	Molecular Weight (g/mol)	logP	Water Solubility	Oral Bioavailabil ity (%)
Amantadine	C10H17N	151.25	~3.3	Freely soluble	~86%
Memantine	C12H21N	179.30	3.36	Low	~100%[1]
Saxagliptin	C18H25N3O2	315.41	1.35	Soluble	~67%[2]
Rimantadine	C12H21N	179.30	3.6[3]	Hydrochloride salt freely soluble (50 mg/ml at 20 °C)[3]	Well absorbed[4]
Adapalene	C28H28O3	412.52	6.917[5]	4.01e-06 mg/mL[5]	Low (topical)

Table 2: Distribution Properties

Compound	Plasma Protein Binding (%)	Volume of Distribution (Vd)	Blood-Brain Barrier (BBB) Penetration
Amantadine	~67%	4-8 L/kg	Yes
Memantine	~45%[1]	9-11 L/kg[1]	Yes[1]
Saxagliptin	Negligible[6]	2.7 L/kg	Not significant
Rimantadine	~40%[3][4]	17-25 L/kg (Adults)[3]	Yes
Adapalene	>99%[7]	Not applicable (topical)	Not applicable (topical)

Table 3: Metabolism and Excretion Properties



Compound	Primary Metabolism	Major Metabolites	Primary Route of Excretion	Elimination Half-life (t½)
Amantadine	Not extensively metabolized	N-acetylated and other minor metabolites	Renal (unchanged drug)	12-18 hours
Memantine	Minimal metabolism[1]	Glucuronide conjugate, 6- hydroxymemanti ne, 1- nitrosomemantin e[1]	Renal (largely unchanged)	60-80 hours
Saxagliptin	CYP3A4/5 mediated	5-hydroxy saxagliptin (active)	Renal and hepatic	2.5 hours (parent), 3.1 hours (active metabolite)
Rimantadine	Extensively metabolized in the liver[4][8]	Hydroxylated and glucuronidated metabolites[4][8]	Renal	24-36 hours[9]
Adapalene	~25% metabolized[5] [10]	Glucuronides[5]	Biliary[5][10]	7-51 hours (topical)[10]

Table 4: Toxicity Data



Compound	Acute Oral LD50 (Rat)	hERG Inhibition	Major Toxicities
Amantadine	540 mg/kg	Weak inhibitor	CNS effects (dizziness, confusion), Livedo reticularis
Memantine	380 mg/kg	Weak inhibitor	Dizziness, headache, confusion
Saxagliptin	>2000 mg/kg	No significant inhibition	Hypoglycemia (in combination), hypersensitivity reactions
Rimantadine	640 mg/kg[4]	Weak inhibitor[4]	CNS effects (less than amantadine), gastrointestinal upset[11]
Adapalene	>5000 mg/kg[5]	Weak inhibitor[5]	Skin irritation (erythema, scaling, dryness)[10]

Experimental Protocols

Detailed methodologies for key ADMET assays are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for standard in vitro assays.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
- Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. Values >200 Ω·cm² are generally considered acceptable. The



permeability of a fluorescent marker like Lucifer yellow is also assessed.

- Transport Study: The test compound is added to either the apical (A) or basolateral (B) side
 of the monolayer. Samples are collected from the receiver compartment at various time
 points.
- Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.[10][12][13][14][15]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

- Incubation: The test compound (typically at 1 μ M) is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.
- Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
- Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8][9][16][17]

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP450 isoforms.



- Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a CYP isoform-specific substrate, and a NADPH-regenerating system.
- Metabolite Formation: The formation of the specific metabolite is monitored by LC-MS/MS.
- Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][18][19][20][21]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins.

- Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
- Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
- Quantification: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
- Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[1][3][4][11][22][23][24][25]

hERG Patch-Clamp Assay

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.

- Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.
- Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage protocol.
- Compound Application: The test compound is applied at various concentrations to the cells.



 Data Analysis: The inhibition of the hERG current is measured, and an IC₅₀ value is determined.[7][26][27][28][29]

In Vivo Rodent Toxicity Study (28-Day Repeated Dose)

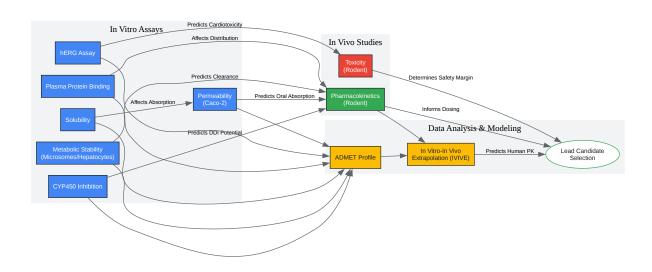
This study provides information on the potential toxicity of a compound after repeated oral administration.

- Animals: Typically, rats or mice are used.
- Dosing: The test substance is administered daily by gavage for 28 days at three or more dose levels, with a control group receiving the vehicle.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and selected organs are examined histopathologically.
- Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined.[30][31]

Mandatory Visualization

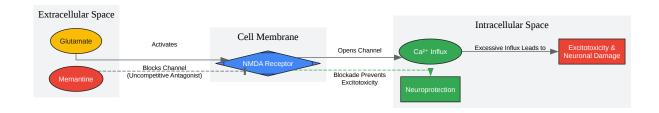
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology and ADMET profiling of adamantane-containing compounds.





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Caption: Experimental workflow for ADMET profiling of drug candidates.





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Caption: Simplified signaling pathway of Memantine's action on the NMDA receptor.



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Caption: Simplified signaling pathway of Adapalene via Retinoic Acid Receptors.

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